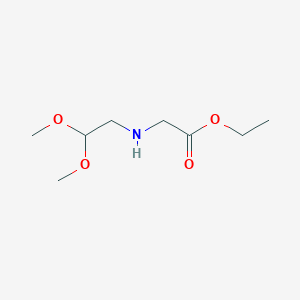
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound with a molecular formula of C20H17N5O3S2 and a molecular weight of 439.51. This compound features a quinoxaline core, a thiophene sulfonamide group, and an acetamide moiety, making it a unique and versatile molecule in the field of organic chemistry.
準備方法
The synthesis of N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The thiophene sulfonamide group is then introduced via sulfonation and subsequent amination reactions. Finally, the acetamide moiety is attached through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .
化学反応の分析
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium carbonate.
科学的研究の応用
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of cell division and growth, making the compound effective against cancer cells and microorganisms . Additionally, the quinoxaline core can interact with various receptors and enzymes, further enhancing its biological activity .
類似化合物との比較
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent that intercalates into DNA.
Atinoleutin: Exhibits antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
特性
IUPAC Name |
N-[4-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-13(26)21-14-8-10-15(11-9-14)22-19-20(24-17-6-3-2-5-16(17)23-19)25-30(27,28)18-7-4-12-29-18/h2-12H,1H3,(H,21,26)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJBAXPCXXTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)






![[2-(1H-indol-4-yl)ethyl]dimethylamine](/img/structure/B2716551.png)


![4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2716555.png)
![6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2716558.png)


